3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one
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Overview
Description
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s unique structure, which includes a bromine atom and two amino groups, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and brominated aromatic compounds.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups and achieve specific chemical transformations.
Substitution: The bromine atom at position 9 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other quinazoline derivatives with diverse chemical properties.
Industry: It is used in the development of new materials and chemical processes with specific functional properties.
Mechanism of Action
The mechanism of action of 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinazolinone: A derivative of quinazoline with additional oxygen-containing functional groups.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: A quinazoline derivative with potent anticancer activity.
Uniqueness
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one is unique due to its specific substitution pattern, which includes two amino groups and a bromine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H9BrN4O |
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Molecular Weight |
305.13 g/mol |
IUPAC Name |
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9BrN4O/c13-7-4-6-5(3-8(7)14)1-2-9-10(6)11(18)17-12(15)16-9/h1-4H,14H2,(H3,15,16,17,18) |
InChI Key |
GTZWEQSBSGTYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CC(=C(C=C31)N)Br)C(=O)NC(=N2)N |
Origin of Product |
United States |
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